molecular formula C18H14O2 B11706927 Phenylacetic acid, 2-naphthyl ester CAS No. 2491-30-7

Phenylacetic acid, 2-naphthyl ester

Cat. No.: B11706927
CAS No.: 2491-30-7
M. Wt: 262.3 g/mol
InChI Key: GOALADUJAUGWAQ-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 2-phenylacetate is an organic compound that belongs to the class of esters It is derived from naphthalene and phenylacetic acid Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, while phenylacetic acid is an aromatic carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl 2-phenylacetate typically involves the esterification reaction between naphthalen-2-ol and phenylacetic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of naphthalen-2-yl 2-phenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of naphthalen-2-yl 2-phenylacetic acid or naphthalen-2-yl 2-phenylacetone.

    Reduction: Formation of naphthalen-2-yl 2-phenylethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Naphthalen-2-yl 2-phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of naphthalen-2-yl 2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release naphthalen-2-ol and phenylacetic acid, which may interact with enzymes or receptors in biological systems. The aromatic rings can also participate in π-π interactions with other aromatic compounds, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl acetate: Similar structure but lacks the phenyl group.

    Phenylacetic acid esters: Similar ester functionality but different aromatic components.

    Naphthalen-2-yl benzoate: Similar structure but with a benzoic acid moiety instead of phenylacetic acid.

Uniqueness

Naphthalen-2-yl 2-phenylacetate is unique due to the combination of naphthalene and phenylacetic acid, which imparts distinct chemical properties and potential applications. The presence of both aromatic rings and the ester functionality allows for diverse chemical reactivity and interactions in various fields of research and industry.

Biological Activity

Phenylacetic acid, 2-naphthyl ester is a compound of interest due to its potential biological activities. This article explores the biological activity of this ester, including its synthesis, metabolic pathways, and therapeutic implications based on diverse research findings.

Phenylacetic acid is a carboxylic acid that can form esters through various synthetic methods. The synthesis of this compound typically involves the reaction of phenylacetic acid with 2-naphthol in the presence of coupling agents such as titanium tetrachloride (TiCl₄) or other catalysts. The efficiency of these reactions can vary based on the conditions used, such as temperature and solvent choice.

Reagent Conditions Yield (%)
TiCl₄Room temperature, DCM30-82
2-NaphtholReflux in toluene84
Benzyl alcoholNon-polar solvent81

Metabolism and Biological Significance

Phenylacetic acid is known to be involved in metabolic pathways related to phenylalanine metabolism. It can be produced from phenylpyruvate through decarboxylation. This pathway is particularly significant in conditions like phenylketonuria (PKU), where excess phenylalanine leads to increased levels of phenylacetate in biofluids.

Phenylacetate has been identified as a uremic toxin and is associated with various health conditions, including nephritis and hepatitis. Its presence in the biofluids of patients indicates a potential biomarker for metabolic disorders.

Biological Activities

Research has highlighted several biological activities associated with phenylacetic acid derivatives, including:

  • Antimicrobial Activity : Some studies indicate that esters of phenylacetic acid may exhibit antimicrobial properties against various pathogens.
  • Antioxidant Activity : Phenylacetate has been shown to possess antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in various tissues.

Case Studies and Research Findings

  • Antioxidant Properties : A study demonstrated that phenylacetate could reduce reactive oxygen species (ROS) levels in cellular models, suggesting its role as a protective agent against oxidative stress .
  • Neuroprotective Effects : Research indicated that phenylacetate might have neuroprotective effects by inhibiting apoptosis in neuronal cells, which could be beneficial in neurodegenerative diseases .
  • Therapeutic Applications : Phenylacetate has been explored as an adjunct therapy in cancer treatment due to its ability to enhance the efficacy of chemotherapeutic agents while reducing their toxic effects .

Properties

CAS No.

2491-30-7

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

naphthalen-2-yl 2-phenylacetate

InChI

InChI=1S/C18H14O2/c19-18(12-14-6-2-1-3-7-14)20-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13H,12H2

InChI Key

GOALADUJAUGWAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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